2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
There are some related compounds listed on ChemicalBook , but the specific compound you’re asking about isn’t directly mentioned.Physical and Chemical Properties Analysis
Again, there are some related compounds listed on ChemicalBook , but the specific compound you’re asking about isn’t directly mentioned.Scientific Research Applications
Chemical Synthesis and Protective Group Application
The 3,4-dimethoxybenzyl group, related to the structure of the compound , has been utilized as a novel N-protecting group for thiazetidine derivatives, showcasing its utility in synthetic chemistry for protecting nitrogen atoms during chemical reactions (Grunder-Klotz & Ehrhardt, 1991).
Fluorescent Chemosensor Development
Derivatives containing the 3,4-dimethoxyphenyl moiety have been developed as fluorescent chemosensors for metal ions. These compounds demonstrate the ability to selectively detect Fe3+ ions in solution, highlighting the application of such derivatives in the development of new materials for sensing and detection purposes (Khan, 2020).
Fungicidal Activity
Thiazole derivatives prepared from compounds related to 2-(3,4-dimethoxyphenyl)-1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone have shown fungicidal activity. This indicates the potential of these compounds in agricultural applications as fungicides (Bashandy et al., 2008).
Organic Oxidation Studies
Research into the oxidation reactions of methoxy-substituted compounds reveals insights into the mechanisms of organic oxidation processes, potentially influencing the development of new synthetic methodologies for compounds containing methoxy and fluoro groups (Gambarotti & Bjørsvik, 2015).
Anti-inflammatory and Antimicrobial Agents
Novel series of compounds with structural similarities to the compound have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial properties. This research underscores the potential pharmaceutical applications of these derivatives (Bandgar et al., 2009).
Luminescence Sensing
Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate derivatives exhibit selective sensitivity to benzaldehyde-based derivatives through luminescence sensing. Such frameworks can be utilized in the detection of specific chemicals, demonstrating the versatility of these compounds in materials science (Shi et al., 2015).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3S/c1-25-17-8-5-15(11-18(17)26-2)12-19(24)23-10-9-22-20(23)27-13-14-3-6-16(21)7-4-14/h3-8,11H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTHAAYQRIQFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.